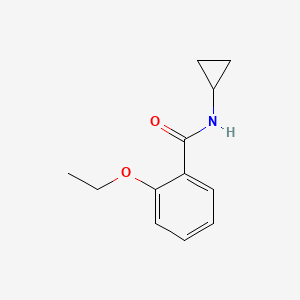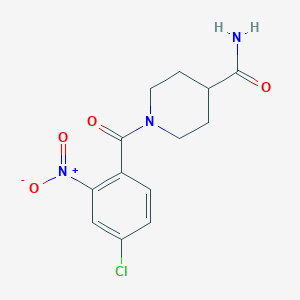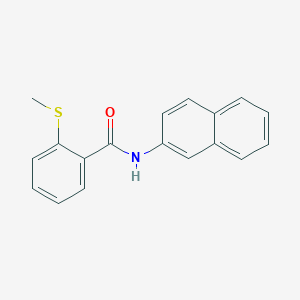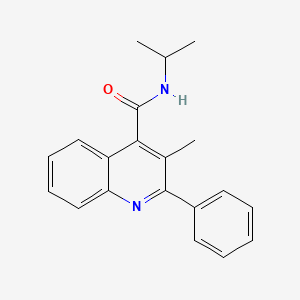![molecular formula C18H20N2O3S B5808659 4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid, also known as DAPT, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of gamma-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides, which are the main components of amyloid plaques in Alzheimer's disease.
Mecanismo De Acción
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid acts as a potent inhibitor of gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of APP and other substrates. This results in a decrease in the production of beta-amyloid peptides and other gamma-secretase cleavage products, which are thought to be involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of gamma-secretase activity, the reduction of beta-amyloid peptide production, and the modulation of the Notch signaling pathway. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may have potential therapeutic applications beyond Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid and gamma-secretase inhibition, including the development of more potent and specific inhibitors, the investigation of the role of gamma-secretase in other biological processes, and the exploration of therapeutic applications beyond Alzheimer's disease. In addition, there is a need for further research on the mechanisms of action and potential side effects of this compound and other gamma-secretase inhibitors.
Métodos De Síntesis
The synthesis of 4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid involves several steps, including the reaction of 2,5-dimethylpyrrole with ethyl chloroformate to form 2,5-dimethyl-1-ethoxycarbonylpyrrole, which is then reacted with thiosemicarbazide to give 2,5-dimethyl-3-(thiosemicarbazone)pyrrole. The resulting compound is then treated with morpholine and carbon disulfide to yield 2,5-dimethyl-3-(4-morpholinylcarbonothioyl)pyrrole. Finally, the product is reacted with 4-carboxybenzaldehyde to give this compound.
Aplicaciones Científicas De Investigación
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid has been widely used in scientific research to investigate the role of gamma-secretase in various biological processes. It has been shown to inhibit the processing of APP and the production of beta-amyloid peptides in vitro and in vivo, making it a valuable tool for studying the pathogenesis of Alzheimer's disease. In addition, this compound has been used to study the role of gamma-secretase in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival.
Propiedades
IUPAC Name |
4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-11-16(17(24)19-7-9-23-10-8-19)13(2)20(12)15-5-3-14(4-6-15)18(21)22/h3-6,11H,7-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFCRYCPNFPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)




![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)

![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)

